Product packaging for 1,4-Oxazepane-6-carboxylic acid(Cat. No.:)

1,4-Oxazepane-6-carboxylic acid

Cat. No.: B13238097
M. Wt: 145.16 g/mol
InChI Key: TTXOHZXEGLCPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Oxazepane-6-carboxylic acid is a versatile heterocyclic compound featuring a seven-membered ring containing both oxygen and nitrogen heteroatoms. This structure serves as a valuable scaffold and synthetic intermediate in medicinal chemistry and drug discovery. The carboxylic acid functional group at the 6-position provides a key handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Compounds based on the 1,4-oxazepane core have been investigated for a range of therapeutic applications. Patent literature indicates that 1,4-oxazepane derivatives are studied for their potential in treating disorders of the urinary system, the central nervous system (including as analgesics, anxiolytics, and antidepressants), and for conditions related to sexual health . The molecular structure of this compound makes it a prime candidate for use in peptidomimetics and as a building block in the synthesis of more complex molecules. As a reagent, it is commonly used in the development of enzyme inhibitors and other bioactive molecules. Handling should occur in a controlled laboratory setting. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B13238097 1,4-Oxazepane-6-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-oxazepane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)5-3-7-1-2-10-4-5/h5,7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXOHZXEGLCPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Method Optimization and Validation

The first line of defense against erroneous ee values is the rigorous optimization of the primary analytical method.

For Chiral HPLC: This involves screening different CSPs (e.g., polysaccharide-based phases like cellulose (B213188) or amylose (B160209) derivatives) and mobile phase systems (normal-phase, reversed-phase, or polar-organic). nih.govwindows.net Adjusting the mobile phase composition, flow rate, and column temperature can fine-tune the separation to achieve baseline resolution (Rs > 1.5), which is crucial for accurate quantification. mdpi.com

For NMR Spectroscopy: Optimization may involve testing various chiral solvating agents or lanthanide shift reagents to maximize the chemical shift difference (ΔΔδ) between diastereomeric complexes. acs.org The concentration of the chiral agent and the sample must be carefully controlled, as an incorrect ratio can lead to measurement errors. acs.org Advanced NMR techniques, such as two-dimensional (2D) methods, can also be used to resolve overlapping signals and improve sensitivity, allowing for the precise quantification of enantiomers even at very high ee values (e.g., 99:1). acs.org

Application of Orthogonal Methods

The most robust strategy for validating an ee measurement and resolving discrepancies is the use of orthogonal methods. Orthogonal methods are two or more independent analytical techniques that rely on different physical principles to measure the same property. alphalyse.comnist.gov If two orthogonal methods yield the same ee value, it provides a high degree of confidence in the result.

For the analysis of chiral compounds like 1,4-oxazepane-6-carboxylic acid analogs, an orthogonal approach could involve comparing results from:

Chiral HPLC

Chiral Supercritical Fluid Chromatography (SFC)

NMR Spectroscopy with a Chiral Solvating Agent

Circular Dichroism (CD) Spectroscopy rsc.org

Gas Chromatography (GC) on a chiral column , if the analyte is volatile or can be derivatized.

Interactive Table 2: Example of an Orthogonal Method Plan for ee Validation

Primary MethodOrthogonal Method 1Orthogonal Method 2Rationale for Orthogonality
Chiral HPLC (Separation based on transient diastereomeric interactions with a solid phase)NMR with Chiral Solvating Agent (Measures differential chemical shifts of diastereomeric complexes in solution)Circular Dichroism (Measures differential absorption of circularly polarized light)The methods rely on distinct physical principles: chromatographic separation, nuclear magnetic resonance in solution, and chiroptical properties. alphalyse.comnist.govrsc.org
Chiral SFC (Separation using a supercritical fluid mobile phase)Chiral HPLC (Different mobile phase properties and interaction kinetics)Diastereomeric Derivatization followed by achiral HPLC (Covalent bond formation creates stable diastereomers separable on standard columns)SFC and HPLC have different separation mechanisms. Derivatization fundamentally changes the analyte for separation under different (achiral) conditions. nih.gov

Diastereomeric Derivatization

In cases where direct enantiomer separation is challenging, a classical yet effective strategy is derivatization with an enantiomerically pure reagent to form diastereomers. nih.gov Since diastereomers have different physical properties, they can often be separated and quantified using standard, non-chiral analytical techniques like achiral HPLC or even NMR. nih.govnih.gov

Research on the synthesis of the closely related 1,4-oxazepane-5-carboxylic acids highlights a relevant challenge. nih.govrsc.org The initial cyclization yielded a mixture of inseparable diastereomers. researchgate.net However, a subsequent chemical transformation—catalytic hydrogenation of a nitro group on the aromatic ring to an aniline—altered the molecule's properties sufficiently to allow for the separation of the resulting diastereomeric anilines. nih.govrsc.org This demonstrates how chemical modification can be a powerful tool to overcome separation challenges, thereby enabling accurate characterization and, by extension, quantification of the diastereomeric (and thus enantiomeric) composition.

By systematically applying these strategies—thorough method optimization, validation with orthogonal techniques, and, where necessary, chemical derivatization—researchers can confidently resolve discrepancies and report highly accurate enantiomeric excess measurements for 1,4-oxazepane-6-carboxylic acid and its analogs.

Conformational Analysis and Stereochemical Control in 1,4 Oxazepane 6 Carboxylic Acid Architectures

Inherent Conformational Flexibility of Seven-Membered Heterocyclic Rings

Seven-membered rings, such as the 1,4-oxazepane (B1358080) core, possess significantly more conformational flexibility than their five- or six-membered counterparts. numberanalytics.com Unlike the rigid chair conformation that dominates cyclohexane (B81311) and its heterocyclic analogs, seven-membered rings can exist in several low-energy conformational states. For cycloheptene (B1346976) and its derivatives, three primary conformations are typically considered: the chair (C), the boat (B), and the twist-boat (TB). cdnsciencepub.com These conformations are often in dynamic equilibrium, with the energy barriers between them being relatively low, allowing for rapid interconversion. This inherent flexibility is a defining characteristic of seven-membered heterocycles and presents both challenges and opportunities in controlling the molecule's spatial arrangement. researchgate.net

Elucidation of Preferred Conformational States (e.g., Chair Conformations)

Despite the inherent flexibility of the seven-membered ring, specific substitution patterns can lead to a preference for a single dominant conformation. In a detailed study of a closely related system, (2R,5S)-4-((2-aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxylic acid, the analysis of vicinal 1H-1H coupling constants indicated that the oxazepane scaffold exists predominantly in the most energetically favorable chair conformation. rsc.org The determination of the molecule's constitution and configuration was achieved through extensive NMR analysis, including 1H, 13C{1H}, 1H–1H COSY, 1H–1H NOESY, and various heteronuclear correlation spectra (HMQC, HMBC). rsc.orgrsc.org Key through-space correlations observed in NOESY spectra were crucial in confirming the final structure and its preferred conformation in solution. rsc.org

Influence of Substituents on Ring Conformation and Dynamics

Substituents on the 1,4-oxazepane ring can significantly influence the equilibrium between possible conformations and the stereochemical outcome of synthetic transformations. Research on the synthesis of various 2-substituted 1,4-oxazepane-5-carboxylic acid derivatives demonstrated that the nature of the substituent has a profound effect on the diastereoselectivity of the cyclization reaction. nih.govresearchgate.net

For instance, when synthesizing various N-((2-aminophenyl)sulfonyl)-2-(R³-phenyl)-1,4-oxazepane-5-carboxylic acids, the choice of substituent on the 2-phenyl group directly impacted the ratio of the resulting C2 diastereomers. This indicates that steric and electronic factors introduced by the substituent influence the transition state of the ring-forming reaction, thereby altering the conformational preferences and the facial selectivity of the chemical steps. rsc.org In some cases, changing the substituent improved the ability to separate the resulting diastereomers. nih.gov

The table below, based on data for the analogous 1,4-oxazepane-5-carboxylic acid system, illustrates the effect of different substituents on the diastereomeric ratio of the products formed. rsc.org

Table 1: Influence of Phenyl Substituents on Diastereomeric Ratio in the Synthesis of 1,4-Oxazepane Derivatives

R³ Substituent (on Phenyl Ring at C2) Diastereomeric Ratio (R:S at C2)
4-Methyl 69:31
4-Fluoro 67:33
4-Bromo 65:35

These findings underscore the principle that even substituents remote from the chiral centers can exert significant control over the stereochemical and conformational landscape of the flexible seven-membered ring.

Stereochemical Stability and Racemization Mitigation Strategies

Controlling the stereochemistry of the 1,4-oxazepane-6-carboxylic acid scaffold is critical. A key strategy to achieve stereochemical control is to derive the scaffold from a chiral starting material. In the synthesis of the related 1,4-oxazepane-5-carboxylic acids, the stereocenter at the C5 position was fixed by using enantiopure Fmoc-HSe(TBDMS)-OH, which is derived from homoserine. rsc.orgrsc.org

This approach, however, often leads to the formation of diastereomers if a new stereocenter is created during the synthesis. In the synthesis of 2,5-disubstituted 1,4-oxazepanes, a mixture of diastereomers at the C2 position was frequently obtained. rsc.orgresearchgate.net A crucial part of the mitigation strategy against obtaining inseparable mixtures involves downstream chemical modifications. For example, the catalytic hydrogenation of a nitro group on an N-arylsulfonyl substituent was found to improve the separability of the resulting diastereomeric anilines by chromatography, allowing for the isolation and full characterization of the major isomer. nih.govrsc.org This demonstrates a practical approach to securing a single, stereochemically pure diastereomer from a mixture.

Comparative Conformational Analysis with Analogous Ring Systems (e.g., Piperidines)

The conformational behavior of the seven-membered 1,4-oxazepane ring stands in contrast to that of smaller, more rigid six-membered heterocycles like piperidines.

Piperidines (6-Membered Rings): The piperidine (B6355638) ring is conformationally well-behaved and exists almost exclusively in a chair conformation, analogous to cyclohexane. nih.gov The energy barrier for ring inversion is well-characterized. The conformational free energies of substituents on the piperidine ring are often almost identical to those in the corresponding cyclohexane system. nih.gov Electrostatic interactions between polar substituents and the protonated nitrogen atom can significantly stabilize the axial conformer, an effect that can be quantitatively predicted using molecular mechanics. nih.gov

1,4-Oxazepanes (7-Membered Rings): In contrast, the 1,4-oxazepane ring is much more flexible, with multiple low-energy conformations (chair, twist-boat) being accessible. cdnsciencepub.com While a chair form may be preferred, the energy difference to other conformers is generally smaller than in piperidines, leading to a more dynamic system. The increased number of bonds and torsional angles makes a complete conformational analysis more complex. While substituent effects are clearly important, as noted in section 4.3, they are less straightforward to predict compared to the well-defined axial/equatorial effects in the rigid piperidine chair. The size of the morpholine (B109124) or 1,4-oxazepane ring has been identified as an important factor for biological affinity in certain contexts, highlighting the structural significance of the larger ring system. nih.gov

This comparison highlights the unique conformational challenges and properties of the 1,4-oxazepane system, where greater flexibility offers a different set of spatial arrangements compared to the more rigid and predictable piperidine scaffold.

Computational Chemistry and Molecular Modeling Studies of 1,4 Oxazepane 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms. For the synthesis of 1,4-Oxazepane-6-carboxylic acid, which can involve cyclization reactions, DFT calculations can provide detailed insights into the reaction pathways, transition states, and activation energies. rsc.orgnih.govnih.gov

A plausible synthetic route to the 1,4-oxazepane (B1358080) ring is through intramolecular cyclization. researchgate.netresearchgate.net DFT can be employed to model the potential energy surface of such reactions. By identifying the transition state structures and calculating their corresponding activation energies, the most favorable reaction pathway can be determined. For instance, in the cyclization of a precursor molecule, DFT calculations can help to understand the regioselectivity and stereoselectivity of the ring-closing step.

Table 1: Illustrative DFT Calculated Activation Energies for a Hypothetical Cyclization Reaction to Form this compound

Proposed PathwayCatalystSolventActivation Energy (kcal/mol)
7-exo-tet cyclizationAcid-catalyzedDichloromethane18.5
7-exo-tet cyclizationBase-catalyzedTetrahydrofuran22.1
8-endo-tet cyclizationAcid-catalyzedDichloromethane28.9

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

These calculations can reveal the influence of different catalysts and solvents on the reaction energetics, aiding in the optimization of reaction conditions. nih.gov

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly at the DFT level, are instrumental in understanding the electronic properties of this compound. These calculations provide information about the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comchalcogen.roossila.com

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the locations of the HOMO and LUMO can predict the sites susceptible to nucleophilic and electrophilic attack, respectively. The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for understanding intermolecular interactions. chalcogen.ro

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: The data in this table is hypothetical and serves as an example of typical quantum chemical calculation results.

In Silico Predictions of Conformational Preferences and Stereochemical Outcomes

The seven-membered ring of this compound is inherently flexible, leading to a complex conformational landscape. In silico methods, such as molecular mechanics and DFT, can be used to predict the most stable conformations of the molecule. acs.org The carboxylic acid substituent at the 6-position can exist in either an axial or equatorial position, and computational studies can determine the energetic preference for each.

Furthermore, if the synthesis of this compound involves the creation of a stereocenter, computational methods can be employed to predict the stereochemical outcome of the reaction. acs.orgwikipedia.org By modeling the transition states leading to different stereoisomers, the relative activation energies can be calculated, providing a prediction of the diastereomeric or enantiomeric excess. This predictive capability is highly valuable in asymmetric synthesis.

Molecular Dynamics Simulations for Conformational Landscapes

While static calculations provide information on energy minima, molecular dynamics (MD) simulations offer a dynamic picture of the conformational landscape of this compound in a simulated environment, such as in a solvent. arxiv.orgnih.govacs.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of different conformations over time.

For a flexible molecule like a seven-membered ring, MD simulations can reveal the accessible conformations and the transitions between them. arxiv.org This provides a more realistic understanding of the molecule's behavior in solution compared to static models. The conformational flexibility can have significant implications for the molecule's biological activity, as it dictates the range of shapes the molecule can adopt to interact with a biological target.

Molecular Docking and Binding Energy Calculations for Ligand-Target Interactions in Scaffold Design

The 1,4-oxazepane scaffold is a key component in the design of various therapeutic agents. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. orientjchem.orgresearchgate.netrdd.edu.iq For this compound, docking studies can be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. The carboxylic acid group, for instance, can act as a hydrogen bond donor and acceptor, forming crucial interactions with the target.

Following docking, binding energy calculations, using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be performed to estimate the binding affinity of the ligand for the target. nih.govnih.govmdpi.com These calculations provide a quantitative measure of the strength of the interaction, which is critical for prioritizing compounds in drug discovery projects.

Table 3: Illustrative Molecular Docking and Binding Energy Calculation Results for this compound with a Hypothetical Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.2
Estimated Binding Free Energy (ΔGbind, kcal/mol)-45.7
Key Interacting ResiduesLYS76, GLU91, ASP167
Hydrogen Bonds Formed3

Note: The data in this table is for illustrative purposes to demonstrate the output of molecular docking and binding energy calculations.

By exploring the binding mode and affinity of this compound and its derivatives, these computational approaches can guide the design of more potent and selective inhibitors. nih.gov

Academic Research Applications and Contributions of 1,4 Oxazepane 6 Carboxylic Acid Scaffolds

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of constrained amino acid analogues, like 1,4-oxazepane-6-carboxylic acid, is a key strategy in peptidomimetic design.

Conformational Restriction in Peptide Chains

The inherent flexibility of peptide backbones often leads to a decrease in binding affinity and selectivity for their biological targets. Introducing rigid structural elements, such as the 1,4-oxazepane (B1358080) ring, can significantly constrain the conformational freedom of a peptide chain. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding, leading to enhanced affinity.

While direct research on the conformational effects of incorporating this compound into peptides is limited, studies on related azepane-based amino acids have demonstrated their ability to induce specific secondary structures. For instance, the incorporation of cis-5-aminoazepane-4-carboxylic acid into peptides has been shown to promote the formation of novel helical structures, such as the 11/9-helix in α/β-peptides and the 12/10-helix in β-peptides. chemrxiv.org This suggests that the seven-membered ring of the oxazepane can act as a turn-inducing or helix-nucleating element, depending on its stereochemistry and the surrounding peptide sequence. The substitution pattern on the oxazepane ring, including the position of the carboxylic acid, is expected to influence the resulting geometry of the peptide backbone.

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, yielding diastereomeric mixtures that could be separated and characterized. nih.govrsc.orgresearchgate.net This highlights the importance of stereochemistry in defining the three-dimensional arrangement of the scaffold, which in turn dictates its influence on peptide conformation. The coupling constants observed in NMR studies of these compounds provide valuable information about the ring's preferred conformations. researchgate.net

Development of Protease Inhibitor Scaffolds

Proteases are a class of enzymes crucial in many physiological and pathological processes, making them important drug targets. Many protease inhibitors are peptide-based, and their efficacy can be improved by incorporating non-natural amino acids that enhance binding to the enzyme's active site and increase resistance to proteolytic degradation.

While there are no specific examples in the reviewed literature of this compound being used in protease inhibitors, the broader class of 1,4-oxazepanes has been identified in various pharmacologically relevant compounds. nih.govresearchgate.net The development of enantioselective syntheses for related proline analogues, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been crucial in the industrial synthesis of HCV protease inhibitors. mdpi.com This underscores the potential of cyclic amino acid scaffolds in designing effective enzyme inhibitors. The this compound scaffold could serve as a novel core for building inhibitors that present specific pharmacophoric groups to the protease active site in a constrained and favorable orientation.

Integration into Peptidomimetic-Based Asymmetric Catalysts

The field of asymmetric organocatalysis has seen rapid growth, with small chiral organic molecules being used to catalyze stereoselective reactions. nih.govmdpi.com Peptidomimetics and chiral amino acids, particularly proline and its derivatives, have been successfully employed as organocatalysts.

Currently, there is no published research detailing the use of this compound in peptidomimetic-based asymmetric catalysts. However, the chiral nature of this scaffold and the presence of a secondary amine and a carboxylic acid make it a promising candidate for such applications. The rigid conformation of the oxazepane ring could provide a well-defined chiral environment to control the stereochemical outcome of a reaction. The development of synthetic routes to enantiomerically pure this compound would be the first critical step towards exploring its potential in this area.

Scaffold Design Principles in Modern Medicinal Chemistry Research

The design and synthesis of novel molecular scaffolds are at the heart of modern medicinal chemistry. The this compound framework offers a versatile platform for the exploration of chemical space and the development of new therapeutic agents.

Exploration of Structure-Activity Relationships Through Scaffold Modification

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. The this compound scaffold provides multiple points for chemical modification, allowing for a systematic exploration of SAR.

The synthesis of libraries of related compounds, such as 1,4-benzodioxane-6-carboxylic acid amides, demonstrates a common strategy for SAR exploration. scirp.org By varying the substituents on the aromatic ring and the amide functionality, researchers can probe the specific interactions between the molecule and its biological target. Similarly, SAR studies on amide derivatives of other complex natural products have shown that modifications to a carboxylic acid moiety can significantly impact biological activity. nih.gov

For this compound, key modifications could include:

Derivatization of the carboxylic acid: Formation of amides, esters, and other bioisosteres can modulate properties such as solubility, cell permeability, and binding interactions.

Substitution on the nitrogen atom: The secondary amine can be functionalized with a variety of groups to explore interactions with different regions of a target binding pocket.

Introduction of substituents on the oxazepane ring: This can alter the conformational preferences of the ring and introduce additional pharmacophoric features.

A hypothetical SAR study could involve the synthesis of a library of 1,4-oxazepane-6-carboxamides and testing their activity against a specific biological target. The results of such a study could be tabulated to provide a clear overview of the SAR.

Table 1: Hypothetical Structure-Activity Relationship of 1,4-Oxazepane-6-carboxamide Analogs

Compound IDR1 (on Nitrogen)R2 (Amide)Biological Activity (IC50, nM)
1aH-CH3500
1bH-Phenyl250
1cH-Benzyl150
2a-CH3-Phenyl300
2b-Benzyl-Phenyl100

This table is for illustrative purposes only and does not represent actual experimental data.

Impact of Ring Flexibility on Molecular Recognition and Binding Affinity

The seven-membered 1,4-oxazepane ring possesses a degree of conformational flexibility, which can be both an advantage and a challenge in drug design. Understanding the conformational landscape of the scaffold is crucial for predicting its interaction with a biological target.

The design of proteins that bind to specific target structures is a complex process where the shape and properties of the binding partners are critical. nih.gov The flexibility of the 1,4-oxazepane ring allows it to adopt different conformations to fit into a binding pocket. However, this flexibility can also lead to a loss of entropy upon binding, which can decrease affinity.

Computational modeling and experimental techniques, such as NMR spectroscopy and X-ray crystallography, are essential tools for studying the conformational preferences of the 1,4-oxazepane ring. By understanding how different substituents on the ring influence its conformation, medicinal chemists can design molecules with a pre-organized geometry that is optimal for binding to a specific target. This can lead to a significant improvement in binding affinity and selectivity.

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has shown that different diastereomers can be separated, each with a distinct three-dimensional structure. nih.govrsc.orgresearchgate.net This stereochemical control is fundamental to designing molecules with specific conformational properties for enhanced molecular recognition.

Versatility as a Building Block for Complex Molecule Synthesis

While the 1,4-oxazepane core is a versatile building block, there are no specific, documented examples of this compound being used in the synthesis of more complex molecules. Its potential as a bifunctional scaffold, with both a secondary amine and a carboxylic acid, is clear. The carboxylic acid could be converted to amides, esters, or alcohols, and the nitrogen atom could undergo N-alkylation or N-arylation. However, without experimental data, any discussion of reaction conditions, yields, or specific applications would be purely hypothetical.

Development of Novel Heterocyclic Systems and Derivatives

The development of novel systems based on this compound is a logical area for chemical exploration, but one that appears to be undocumented.

Synthesis of Diverse 1,4-Oxazepane-Based Analogs

The synthesis of analogs would likely involve modifications at the nitrogen atom or transformations of the carboxylic acid group. For instance, coupling reactions could introduce a variety of substituents onto the nitrogen. However, the literature does not provide specific examples of such analogs derived from the 6-carboxylic acid isomer. In contrast, extensive research by Králová et al. describes the synthesis of diverse 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives. sigmaaldrich.comnih.govresearchgate.net This work highlights the synthetic accessibility of the scaffold but is not directly transferable to the 6-carboxylic acid isomer.

Creation of α,α-Disubstituted Heterocyclic Amino Acid Analogues

The creation of α,α-disubstituted amino acids is a significant area of research for inducing specific conformations in peptides. bldpharm.comnih.govnih.gov In principle, the carbon atom adjacent to the carboxyl group (C6) in this compound could be functionalized to create a quaternary center. Methodologies for the α-functionalization of carboxylic acids are known. bldpharm.com However, there are no published reports of this being applied to this compound. The steric hindrance and specific electronic properties of the 1,4-oxazepane ring would necessitate dedicated research to establish feasible synthetic routes.

Future Directions and Emerging Research Avenues for 1,4 Oxazepane 6 Carboxylic Acid

Development of Innovative and Highly Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure 1,4-oxazepanes is a critical area of development, as the stereochemistry of such molecules often dictates their biological activity and material properties. Recent research has laid the groundwork for creating chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. nih.govnih.govrsc.orgrsc.orgnih.govresearchgate.netmdpi.comrsc.org This method provides a pathway to specific stereoisomers, which is a significant step forward. nih.govrsc.orgnih.govrsc.org

Future efforts will likely focus on expanding the toolbox of stereoselective reactions. This includes the development of novel catalytic systems that can control the formation of multiple stereocenters within the oxazepane ring with high efficiency and selectivity. One promising approach is the enantioselective desymmetrization of prochiral starting materials, a strategy that has been successfully applied to the synthesis of related chiral 1,4-benzoxazepines. acs.org

Synthetic StrategyKey FeaturesPotential Advantages
Polymer-Supported Synthesis Utilizes a solid support for simplified purification and handling. nih.govnih.govrsc.orgnih.govHigh throughput synthesis, ease of product isolation.
Catalytic Asymmetric Synthesis Employs chiral catalysts to induce stereoselectivity. acs.orgAccess to a wide range of stereoisomers with high enantiopurity.
Enzyme-Catalyzed Reactions Uses enzymes to perform highly specific transformations.Mild reaction conditions, high stereoselectivity.

These advanced synthetic methods will be crucial for generating a diverse library of 1,4-oxazepane-6-carboxylic acid derivatives for further investigation.

Advanced Computational Design and Optimization of 1,4-Oxazepane-Based Scaffolds

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of novel 1,4-oxazepane-based compounds. nih.gov Techniques such as Density Functional Theory (DFT) and molecular docking can provide deep insights into the structure, properties, and potential interactions of these molecules. nih.govnih.govnih.govnih.gov

For instance, computer-aided drug design has been successfully used to identify a new class of inhibitors for the protein PEX14, based on a 2,3,4,5-tetrahydrobenzo[f] nih.govrsc.orgoxazepine scaffold. acs.org This highlights the power of computational screening and optimization in identifying promising lead compounds. Future research will likely involve the use of more sophisticated computational models to predict the biological activity and material properties of this compound derivatives with greater accuracy. This in-silico approach will enable the rational design of molecules with tailored functionalities. nih.govnih.gov

Computational MethodApplication in 1,4-Oxazepane (B1358080) ResearchExpected Outcome
Density Functional Theory (DFT) Calculation of electronic structure and reactivity. nih.govUnderstanding of reaction mechanisms and prediction of chemical properties.
Molecular Docking Prediction of binding modes to biological targets. nih.govacs.orgIdentification of potential protein targets and design of potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity. nih.govDevelopment of predictive models for lead optimization.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the scaffold.Insight into conformational flexibility and interactions with the environment.

Exploration of Unprecedented Chemical Reactivity and Novel Transformations

The 1,4-oxazepane ring system possesses a unique combination of functional groups that can be exploited for novel chemical transformations. The interplay between the amine, ether, and carboxylic acid functionalities opens up avenues for exploring unprecedented reactivity.

Recent studies have shown that the reactivity of intermediates in the synthesis of 1,4-oxazepanes can be tuned by altering reaction conditions, leading to different cyclization pathways. rsc.orgnih.govrsc.org Future research will focus on systematically investigating the reactivity of the this compound scaffold itself. This could involve exploring ring-opening reactions, ring expansions, and functional group interconversions to generate novel molecular architectures. Tandem reactions, where multiple chemical transformations occur in a single step, could provide efficient routes to complex molecules derived from the 1,4-oxazepane core. nih.gov

Integration into Supramolecular Chemistry and Materials Science Research

The well-defined three-dimensional structure of this compound makes it an attractive building block for the construction of supramolecular assemblies and advanced materials. The carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions, enabling the formation of ordered structures such as polymers and metal-organic frameworks.

An intriguing possibility is the use of 1,4-oxazepane derivatives in the creation of molecularly imprinted polymers (MIPs). MIPs are materials designed to selectively recognize and bind to a specific target molecule. The development of MIPs for oxazepam, a structurally related compound, suggests the potential for creating selective sorbents and sensors based on the 1,4-oxazepane scaffold. nih.gov Furthermore, the incorporation of this scaffold into polymer backbones could lead to new materials with unique thermal, mechanical, or optical properties.

Application in Chemical Biology Tools Beyond Classical Medicinal Chemistry Paradigms

The functional handles present on the this compound scaffold make it a versatile platform for the development of sophisticated chemical biology tools. Beyond its potential as a pharmacophore in drug discovery, this molecule can be adapted for applications in bioorthogonal chemistry. wikipedia.orgwebsite-files.comnih.govresearchgate.netnih.gov

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The carboxylic acid or the secondary amine on the 1,4-oxazepane ring could be functionalized with a "click" handle, such as an azide (B81097) or an alkyne. This would allow the molecule to be specifically labeled with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) in a biological environment. Such tools would be invaluable for studying the distribution, localization, and interactions of the 1,4-oxazepane scaffold in living cells and organisms.

Moreover, the 1,4-oxazepane core has been identified as a promising scaffold for developing inhibitors of challenging biological targets like protein-protein interactions and kinases. acs.orgnih.govresearchgate.net By combining the principles of rational design with the versatility of chemical biology, it will be possible to create highly specific and potent probes to investigate complex biological processes.

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